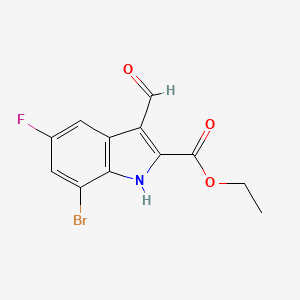
3-Methoxy-2-naphthoyl chloride
概要
説明
3-Methoxy-2-naphthoic acid is a naphthoic acid derivative . It can be prepared from 3-hydroxy-2-naphthoic acid, via methylation . It undergoes reduction under certain reaction conditions to afford 1,2,3,4-tetrahydro-2-naphthoic acid .
Synthesis Analysis
The synthesis of 3-Methoxy-2-naphthoyl chloride involves the reaction of 3-methoxy-2-naphthoic acid with thionyl chloride in acetonitrile. The reaction mixture is refluxed at 70 °C overnight. The solvent is then evaporated in vacuo, and the 3-methoxy-2-naphthoyl chloride is dissolved in acetone .Molecular Structure Analysis
The molecular formula of 3-Methoxy-2-naphthoyl chloride is C12H9ClO2 . It has an average mass of 220.652 Da and a monoisotopic mass of 220.029114 Da .Chemical Reactions Analysis
3-Methoxy-2-naphthoic acid can undergo reduction to form 1,2,3,4-tetrahydro-2-naphthoic acid . In another reaction, 3-methoxy-2-naphthoic acid reacts with thionyl chloride to form 3-methoxy-2-naphthoyl chloride .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy-2-naphthoyl chloride is 220.654 . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Solvolyses Studies
The solvolyses of naphthoyl chlorides, including 6-methoxy-2-naphthoyl chloride, have been studied in various solvents. These studies involve correlation analyses using the Grunwald–Winstein equations, revealing insights into the mechanisms of these reactions. Such research aids in understanding the solvent effects and the SN1-like character of these compounds (Liu, Hwang, & Chen, 2002).
Electrocatalytic Reduction
Research has been conducted on the electrocatalytic reduction of arylethyl chlorides, including 6-methoxy-2-naphthoyl chloride, at silver cathodes in the presence of carbon dioxide. This process is significant for the synthesis of important anti-inflammatory drugs (Isse, Ferlin, & Gennaro, 2005).
Iridium-Catalyzed Reactions
Studies show that 2-naphthoyl chlorides react with alkynes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes. This research is crucial for the development of novel organic compounds and materials (Yasukawa, Satoh, Miura, & Nomura, 2002).
Synthesis of Urea Derivatives
Research on the synthesis of N-(Methyl substituted phenyl)-N'-(2-hydroxy-3-naphthoyl)urea involves the reaction of 2-hydroxy-3-naphthoyl chloride with methyl-substituted phenylureas. This contributes to the development of new chemical compounds with potential applications in various fields (Li-li, 2007).
Formation of Fluorescent Molecules
Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, synthesized using 6-methoxy-2-naphthoyl chloride, shows properties useful in studying the polarity of lipid bilayers in biological membranes. This research contributes to the understanding of biological processes and the development of novel fluorescent probes (Balo, Fernández, García-Mera, & López, 2000).
Safety and Hazards
3-Methoxy-2-naphthoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should not be inhaled or come into contact with skin and eyes. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
特性
IUPAC Name |
3-methoxynaphthalene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJOJJWSUHOTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














